Elevated Lipophilicity (XLogP3-AA) Versus Clinically Relevant TZDs
The target compound exhibits a computed XLogP3-AA of 5.7, which is 2.8 log units higher than rosiglitazone (cLogP ≈2.9) and 2.2 log units higher than pioglitazone (cLogP ≈3.5) [1]. This elevated lipophilicity is a direct consequence of the para-heptyl substitution, as SAR studies on 5-arylidene-TZDs consistently demonstrate that linear alkyl chain elongation increases logP proportionally [2]. Such a shift places the compound in a distinct lipophilicity space associated with enhanced membrane partitioning but potentially reduced aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.7 |
| Comparator Or Baseline | Rosiglitazone cLogP ≈2.9; Pioglitazone cLogP ≈3.5 |
| Quantified Difference | Δ = +2.8 (vs. rosiglitazone); +2.2 (vs. pioglitazone) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and CYP450-mediated metabolism; researchers screening for compounds with distinct ADME profiles should select this heptyl analog over shorter-chain TZDs.
- [1] PubChem Computed Properties for CID 5707709, XLogP3-AA = 5.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5707709 (accessed 2026-05-09). View Source
- [2] R. Maccari, R. Ottanà, et al. Structure-activity relationships and molecular modelling of 5-arylidene-2,4-thiazolidinediones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry 2005, 13 (8), 2809-2823. View Source
